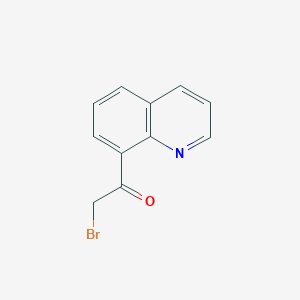

2-Bromo-1-(quinolin-8-yl)ethan-1-one

描述

2-Bromo-1-(quinolin-8-yl)ethan-1-one is a compound that can be associated with the quinoline family, a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 2-Bromo-1-(quinolin-8-yl)ethan-1-one, they do provide insights into the chemistry of related quinoline derivatives and their potential synthetic pathways, molecular structures, and physical and chemical properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex and is influenced by factors such as temperature and the presence of certain functional groups. For instance, the base-promoted and temperature-dependent reactions of 3-(2,2-dibromovinyl)quinolin-2(1H)-ones lead to the formation of 2-bromofuro[2,3-b]quinolines at 50 °C, while at 80 °C, a domino reaction occurs to afford 2-alkoxyfuro[2,3-b]quinolines through cyclization and nucleophilic substitution reactions . This suggests that the synthesis of brominated quinoline derivatives, such as 2-Bromo-1-(quinolin-8-yl)ethan-1-one, may also be temperature-sensitive and could involve similar base-promoted cyclization mechanisms.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical behavior and potential applications. For example, the crystal structure analysis of various quinoxalinedione derivatives reveals the impact of different substituents on the geometry of the molecules . Although not directly related to 2-Bromo-1-(quinolin-8-yl)ethan-1-one, these findings highlight the importance of structural studies in understanding the properties of brominated quinoline compounds.

Chemical Reactions Analysis

Quinoline derivatives can participate in a variety of chemical reactions. The transition-metal-free insertion of benzyl bromides into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde demonstrates the potential for creating diverse quinolin-4-one derivatives through base-mediated pathways . This indicates that 2-Bromo-1-(quinolin-8-yl)ethan-1-one could also undergo similar reactions, potentially leading to a range of products depending on the reaction conditions and the presence of other reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol exhibits properties that enable molecular recognition by NMR and fluorescence spectroscopy, which is significant for practical applications such as the discrimination of isomers . This suggests that 2-Bromo-1-(quinolin-8-yl)ethan-1-one may also possess unique physical and chemical properties that could be exploited in various applications, although specific studies on this compound would be required to confirm such properties.

科学研究应用

-

Medicinal Chemistry

- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

- Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .

- They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .

- The traditional and green synthetic approaches of quinoline and its analogs include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

-

Organic Synthesis

- The derivatives of quinolin-2-one and phenanthridin-6-one are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis .

- The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .

- These reactions have aroused great interest and gave us a clear direction for future research .

未来方向

Quinoline-based compounds like “2-Bromo-1-(quinolin-8-yl)ethan-1-one” have become essential due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future direction in this field could involve the development of more efficient synthesis protocols and exploration of new biological and pharmaceutical activities.

属性

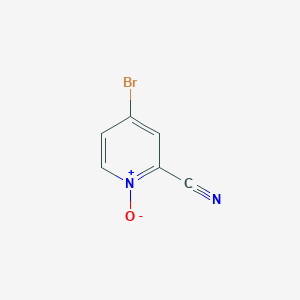

IUPAC Name |

2-bromo-1-quinolin-8-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-7-10(14)9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVOFLIRNPFPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)CBr)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563506 | |

| Record name | 2-Bromo-1-(quinolin-8-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(quinolin-8-yl)ethan-1-one | |

CAS RN |

860113-88-8 | |

| Record name | 2-Bromo-1-(quinolin-8-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

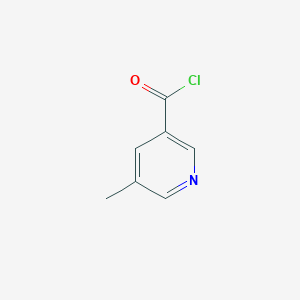

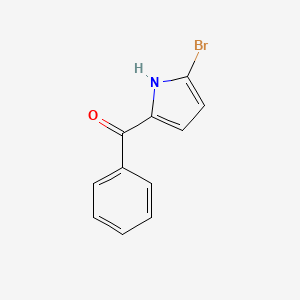

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1285317.png)

![4-[3-(2-Chloro-4,5-Difluoro-Benzoyl)ureido]-3-Trifluoromethoxybenzoic Acid](/img/structure/B1285320.png)